3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a unique combination of aromatic rings, a thiadiazine core, and a nitrile group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazine Core: The thiadiazine core can be synthesized by reacting a suitable dicarbonyl compound with thiosemicarbazide under acidic conditions.
Introduction of Aromatic Substituents: The aromatic rings can be introduced through electrophilic aromatic substitution reactions using appropriate halogenated aromatic compounds.
Cyclization and Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl substituents on the aromatic rings, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes, carboxylic acids, or ketones.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: It is explored as a lead compound for drug development and optimization.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methylphenyl)-8-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
- 3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carboxamide
Uniqueness
The uniqueness of 3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific combination of substituents and the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H22ClN3OS |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-8-(4-ethylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C23H22ClN3OS/c1-3-16-5-7-17(8-6-16)19-11-22(28)27-13-26(14-29-23(27)20(19)12-25)18-9-4-15(2)21(24)10-18/h4-10,19H,3,11,13-14H2,1-2H3 |
InChI Key |
PWUKVQMZMNBDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC(=C(C=C4)C)Cl |
Origin of Product |
United States |
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